molecular formula C21H18F2N2O2 B2454563 N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946220-68-4

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2454563
CAS No.: 946220-68-4
M. Wt: 368.384
InChI Key: SGUBYTLZKLVLJJ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946220-68-4) is a complex organic molecule with a molecular formula of C21H18F2N2O2 and a molecular weight of 368.38 g/mol . This compound features a distinctive molecular architecture that combines substituted benzene and pyridine rings, which are key scaffolds in medicinal chemistry . The strategic incorporation of difluoro and dimethyl substituents is known to confer distinct electronic and stereospecific properties, potentially enhancing selectivity in molecular interactions . The central carboxamide group contributes to the compound's thermal stability and provides a balance of solubility, while the methylene bridge can facilitate binding to biological targets . These structural characteristics make it a promising candidate for pharmacological research, particularly in the development of enzyme inhibitors or protein ligands, with suggested potential for high affinity and low toxicity in pre-clinical studies . Compounds containing the 2,5-dimethylphenyl scaffold are of significant interest in antimicrobial research, as this moiety is found in agents active against multidrug-resistant Gram-positive pathogens and emerging fungal pathogens . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-11-16(22)7-8-18(19)23/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUBYTLZKLVLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Attachment of the Dimethylbenzyl Group: This step involves the alkylation of the dihydropyridine ring with a dimethylbenzyl halide in the presence of a strong base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and dimethylbenzyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogenated precursors and strong bases (e.g., sodium hydride) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine

Uniqueness

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both difluorophenyl and dimethylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine moiety, which is known for its diverse biological activities. Its chemical formula is C19H18F2N2OC_{19}H_{18}F_2N_2O, and it possesses a molecular weight of approximately 347.36 g/mol. The presence of fluorine atoms in the structure often enhances the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related dihydropyridine derivatives have shown significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes involved in cell wall synthesis.

Anticancer Potential

Dihydropyridine derivatives are frequently explored for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. For example, compounds exhibiting similar structural features have been reported to inhibit specific kinases involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are crucial in the inflammatory response. In vitro assays have demonstrated that certain dihydropyridine derivatives can significantly reduce prostaglandin E2 (PGE2) levels, indicating their potential as anti-inflammatory agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various dihydropyridine derivatives found that those with similar substitutions to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In a series of experiments involving cancer cell lines, compounds structurally related to our target compound were shown to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Studies : A recent investigation highlighted that certain dihydropyridine derivatives could inhibit PGE2 production by more than 70%, demonstrating their potential as therapeutic agents for inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialDihydropyridine derivativesSignificant inhibition of bacterial growth
AnticancerSimilar dihydropyridinesInduction of apoptosis in cancer cells
Anti-inflammatoryDihydropyridine analogsReduction in PGE2 levels by up to 79%

Q & A

Q. What strategies mitigate catalyst deactivation in heterogeneous catalytic steps during synthesis?

  • Methodology : Characterize catalyst surfaces via X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) to identify poisoning mechanisms (e.g., coking). Test regenerative protocols (e.g., oxidative calcination at 400°C) and compare turnover frequencies (TOF) across cycles .

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